N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-bromopyridine-3-carbohydrazide
Beschreibung
N’-(1,3-benzodioxol-5-ylmethylene)-5-bromonicotinohydrazide is a chemical compound that features a benzodioxole moiety linked to a bromonicotinohydrazide structure
Eigenschaften
Molekularformel |
C14H10BrN3O3 |
|---|---|
Molekulargewicht |
348.15g/mol |
IUPAC-Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-bromopyridine-3-carboxamide |
InChI |
InChI=1S/C14H10BrN3O3/c15-11-4-10(6-16-7-11)14(19)18-17-5-9-1-2-12-13(3-9)21-8-20-12/h1-7H,8H2,(H,18,19)/b17-5+ |
InChI-Schlüssel |
AKECINLGBITRFT-YAXRCOADSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC(=CN=C3)Br |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC(=CN=C3)Br |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC(=CN=C3)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzodioxol-5-ylmethylene)-5-bromonicotinohydrazide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 5-bromonicotinohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(1,3-benzodioxol-5-ylmethylene)-5-bromonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(1,3-benzodioxol-5-ylmethylene)-5-bromonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The bromine atom in the nicotinohydrazide moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole and nicotinohydrazide moieties.
Reduction: Amines derived from the reduction of the hydrazide group.
Substitution: Various substituted nicotinohydrazides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-(1,3-benzodioxol-5-ylmethylene)-5-bromonicotinohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N’-(1,3-benzodioxol-5-ylmethylene)-5-bromonicotinohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The benzodioxole moiety can also interact with DNA, potentially leading to antitumor effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-(1,3-benzodioxol-5-ylmethylene)isonicotinohydrazide: Similar structure but with an isonicotinohydrazide moiety.
1-(1,3-benzodioxol-5-yl)-2-butanamine: A benzodioxole derivative with different biological activities.
Uniqueness
N’-(1,3-benzodioxol-5-ylmethylene)-5-bromonicotinohydrazide is unique due to the presence of both the benzodioxole and bromonicotinohydrazide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
